molecular formula C18H22N2O2 B2827072 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 38060-12-7

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2827072
CAS No.: 38060-12-7
M. Wt: 298.386
InChI Key: TZNHLNVXLOILOJ-UHFFFAOYSA-N
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Description

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione is a synthetic compound of high interest in medicinal chemistry for the development of potential therapeutic agents targeting neurodegenerative diseases, particularly Alzheimer's disease. Its molecular architecture incorporates two key pharmacophores: the isoindoline-1,3-dione (phthalimide) moiety and an alkynylamine chain terminating in a diisopropylamino group. The isoindoline-1,3-dione scaffold is a privileged structure in drug design, known for its ability to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) . This interaction is critical, as it not only contributes to enzyme inhibition but can also impede the pro-aggregation activity of AChE on amyloid-β peptides, a key pathological hallmark of Alzheimer's . The strategic incorporation of the diisopropylamino group linked via a but-2-ynyl spacer is designed to enable interactions with the catalytic anionic site of AChE, fostering dual-binding site inhibition . This mechanism is a recognized strategy to develop more effective AChE inhibitors, as it simultaneously increases acetylcholine levels and provides potential neuroprotective benefits by reducing amyloid-β aggregation . Research on closely related analogs has demonstrated that such hybrids exhibit significant inhibitory activity against AChE, with some compounds showing IC50 values in the low micromolar to nanomolar range and displaying protective effects in neuronal cell models under oxidative stress . Furthermore, the propargylamine moiety, embedded within the alkynyl chain, has been independently identified as a key functional group contributing to neuroprotective effects in multi-target directed ligands for neurodegenerative disorders . This makes this compound a versatile and promising candidate for researchers exploring novel multi-target therapeutic strategies and conducting structure-activity relationship studies in the field of neurodegeneration.

Properties

IUPAC Name

2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)19(14(3)4)11-7-8-12-20-17(21)15-9-5-6-10-16(15)18(20)22/h5-6,9-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNHLNVXLOILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Mechanism of Action

The mechanism of action of 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk: The target’s diisopropylamino group provides greater steric hindrance compared to azidobutyl or hydroxyalkyl-benzylamino derivatives , which may reduce metabolic degradation.
  • Electronic Effects : Acryloylphenyl derivatives (e.g., indole-substituted) exhibit extended conjugation, enhancing UV absorption and cholinesterase inhibition , whereas the target’s alkyne linker limits conjugation but improves rigidity.
  • Bacillus subtilis) .

Physicochemical Properties

  • LogP: The target’s diisopropylamino group increases lipophilicity (estimated LogP ~3.5) compared to azidobutyl (LogP 3.1, ) and hydroxyalkyl derivatives (LogP ~2.8) .
  • Solubility : Polar substituents (e.g., azide, hydroxyl) improve aqueous solubility, whereas the target’s tertiary amine may require protonation for solubility .

Biological Activity

2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the isoindoline family, which has been associated with various therapeutic effects, including anticancer and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione
CAS Number 38060-12-7
Molecular Formula C18H22N2O2
Molecular Weight 302.38 g/mol

Biological Activity Overview

Research indicates that isoindoline derivatives exhibit a range of biological activities, particularly in the context of neurodegenerative diseases and cancer. The specific compound has shown promise in the following areas:

1. Acetylcholinesterase Inhibition

Isoindoline derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

  • Study Findings : A series of isoindoline derivatives demonstrated AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM, indicating significant potential for therapeutic applications against Alzheimer's disease .

2. Anticancer Activity

The compound's structural features suggest it may also have antiproliferative effects against various cancer cell lines.

  • Case Study : Research has shown that isoindoline derivatives possess good antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

3. Neuroprotective Effects

Preliminary studies indicate that certain isoindoline derivatives can protect neuronal cells from oxidative stress-induced damage.

  • Experimental Approach : Neuroprotective effects were assessed using PC12 neuronal cells exposed to hydrogen peroxide (H2O2), with some compounds demonstrating a significant reduction in cell death .

Detailed Research Findings

The following table summarizes key findings from various studies on the biological activity of isoindoline derivatives:

Study Biological Activity IC50 Value (μM) Notes
PMC8407153AChE Inhibition2.1 - 7.4Highest potency observed for para-fluoro compounds
ResearchGate StudyAntiproliferative ActivityN/AEffective against Caco-2 and HCT-116 cell lines
MDPI StudyNeuroprotectionN/AReduced H2O2-induced cell death in PC12 neurons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized for high yield?

  • Methodology:

  • Use Sonogashira coupling or nucleophilic substitution to introduce the diisopropylamino-butynyl group to the isoindoline-1,3-dione scaffold. Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be systematically varied to maximize yield .
  • Monitor reaction progress via HPLC to track intermediate formation and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
  • Purify via column chromatography with gradients optimized for polar functional groups.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodology:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., [M+H]+ ion).
  • FT-IR spectroscopy to verify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the isoindoline-dione core) .
  • Elemental analysis (C, H, N) to ensure ≥95% purity, with deviations >0.3% indicating impurities .

Q. What solvent systems are suitable for solubility studies, and how do they impact biological assays?

  • Methodology:

  • Test solubility in DMSO (common stock solution), water (with co-solvents like PEG-400), and ethanol. Use dynamic light scattering (DLS) to detect aggregation .
  • For cell-based assays, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodology:

  • Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray crystallography data of homologous targets (e.g., piperazine-linked isoindoline-diones in ).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

  • Methodology:

  • Standardize assay conditions (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
  • Apply structure-activity relationship (SAR) analysis to differentiate stereochemical or substituent effects .
  • Cross-validate using orthogonal assays (e.g., Western blot vs. ELISA for target inhibition).

Q. How does the diisopropylamino-butynyl moiety influence pharmacokinetic properties like metabolic stability?

  • Methodology:

  • Conduct in vitro microsomal stability assays (human liver microsomes + NADPH) to measure half-life (t₁/₂).
  • Use LC-MS/MS to identify metabolites; compare with analogues lacking the butynyl group .
  • Apply QSAR models to correlate logP and polar surface area with bioavailability.

Q. What experimental designs are critical for assessing the compound’s selectivity across protein families?

  • Methodology:

  • Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to screen >400 kinases.
  • Pair with cryo-EM or X-ray crystallography to resolve binding modes in off-target proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data between in vitro and in vivo models?

  • Methodology:

  • Evaluate plasma protein binding (equilibrium dialysis) to assess free fraction differences.
  • Test metabolite activity (e.g., hepatic S9 fractions) to identify prodrug activation .
  • Use PD/PK modeling to reconcile dose-response curves across models .

Tables

Table 1: Key Analytical Parameters for Structural Validation

TechniqueTarget DataAcceptable Range
¹H NMR (CDCl₃)δ 7.8–8.2 ppm (isoindoline-dione aromatic)±0.05 ppm deviation
HR-MS[M+H]+ = Calculated ± 0.001 DaMust match exactly
HPLC PurityPeak area at 254 nm≥95%

Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in coupling stepOptimize Pd catalyst (e.g., Pd(PPh₃)₄)
Impurities from side reactionsUse scavenger resins (e.g., QuadraSil MP)

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